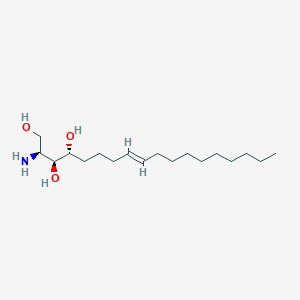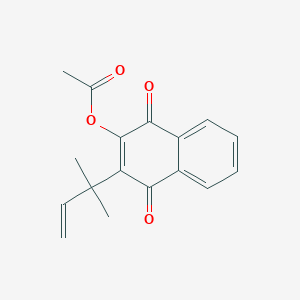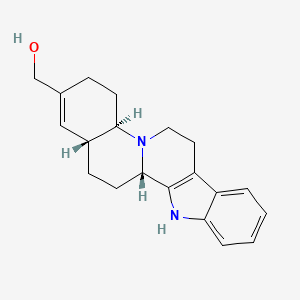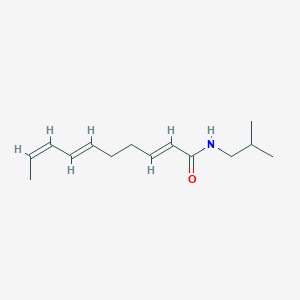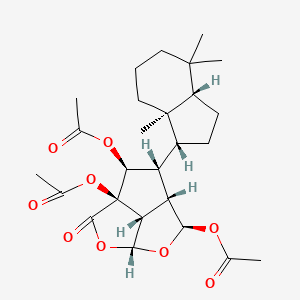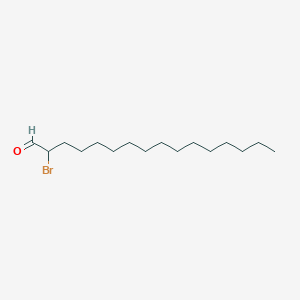
2-Bromopalmitaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromopalmitaldehyde is an aldehyde and an organobromine compound.
Scientific Research Applications
Inhibition and Study of Lipid Metabolism
2-Bromopalmitate has been a subject of interest in studies related to lipid metabolism. It was initially introduced as a nonselective inhibitor of lipid metabolism and later emerged as a general inhibitor of protein S-palmitoylation. A study by Davda et al. (2013) investigated the cellular targets of 2-bromopalmitate and its analogues, finding that it labels DHHC palmitoyl acyl transferases (PATs), which catalyze protein S-palmitoylation. This research suggests that 2-bromopalmitate's role may extend beyond just blocking S-palmitoylation, possibly impacting diverse membrane-associated enzymes (Davda et al., 2013).
Synthesis of Substituted Benzaldehydes
Research in organic chemistry has explored the use of 2-bromopalmitaldehyde in the synthesis of various organic compounds. Dubost et al. (2011) developed a method for synthesizing substituted 2-bromobenzaldehydes from benzaldehydes using a palladium-catalyzed ortho-bromination. This method has applications in creating compounds for biological, medicinal, and material applications (Dubost et al., 2011).
Effect on Neural Development
In neurotoxicology, 2-bromopalmitate has been studied for its effects on neural development. Wang et al. (2015) found that exposure to 2-bromopalmitate led to neural malformation in zebrafish embryos, affecting neural stem/progenitor cell proliferation and apoptosis. This study highlights the potential toxicity and teratogenicity of 2-bromopalmitate in neural development (Wang et al., 2015).
Photolabile Protecting Group for Aldehydes and Ketones
2-Bromopalmitaldehyde has been examined in the context of photolabile protecting groups. Lu et al. (2003) studied 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photolabile protecting group for aldehydes and ketones, demonstrating its utility under simulated physiological conditions. This research has implications for the controlled release of these compounds in biological and chemical applications (Lu et al., 2003).
Applications in Polymer Science
The field of polymer science has also explored applications of 2-bromopalmitaldehyde. Li et al. (2016) showed that furfural and 2-thenaldehyde, which can be derived from 2-bromopalmitaldehyde, react with melamine to produce microporous polyaminals. These materials have potential applications in gas adsorption and the removal of toxic organic vapors (Li et al., 2016).
properties
Product Name |
2-Bromopalmitaldehyde |
|---|---|
Molecular Formula |
C16H31BrO |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-bromohexadecanal |
InChI |
InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h15-16H,2-14H2,1H3 |
InChI Key |
UNCLDPYYBFIMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C=O)Br |
synonyms |
2-bromohexadecanal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



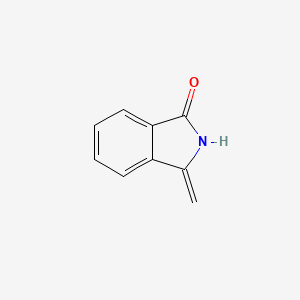
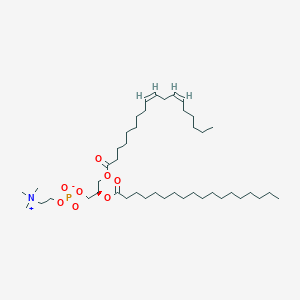
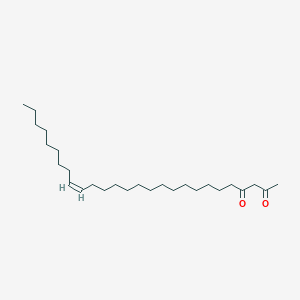
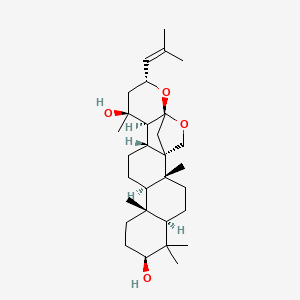
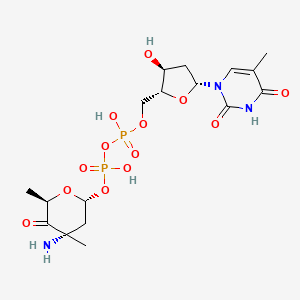
![(2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1254802.png)
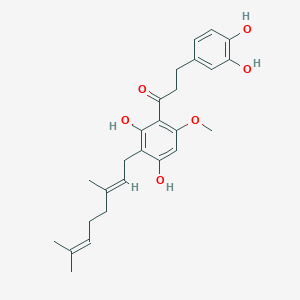
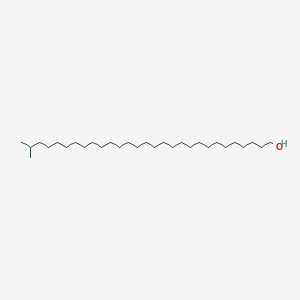
![3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1254809.png)
